6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
Description
This compound features a purine core substituted at the 6-position with a piperazine ring, which is further modified at the 4-position by a pyrimidinyl group containing a difluoromethyl and methyl substituent. The N-9 position of the purine is methylated. Its structural complexity is designed to optimize interactions with biological targets, leveraging the electronic effects of fluorine and the steric profile of methyl groups .
Properties
IUPAC Name |
6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N8/c1-10-22-11(14(17)18)7-12(23-10)25-3-5-26(6-4-25)16-13-15(19-8-20-16)24(2)9-21-13/h7-9,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNKAXMGBOUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a purine core, which is known for its diverse biological roles, and is substituted with a piperazine ring and difluoromethyl and methylpyrimidine groups. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C15H18F2N6 |
| Molecular Weight | 330.34 g/mol |
| CAS Number | 2549023-31-4 |
This compound's unique arrangement of functional groups contributes significantly to its biological activity, particularly in relation to enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl and methylpyrimidine groups enhance the compound's binding affinity and specificity, potentially leading to inhibition or activation of target proteins. This modulation can influence various cellular pathways, including those associated with cancer and inflammatory responses .
Inhibition Studies
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in nucleic acid metabolism. For instance, studies on related pyrimidine analogs have shown competitive inhibition of thymidine phosphorylase (TPase), which is crucial in the metabolism of nucleosides . The ability of this compound to inhibit TPase could suggest potential applications in cancer therapy by enhancing the efficacy of nucleoside analogs.
Case Studies
Several studies have investigated the biological effects of purine derivatives, including those structurally related to this compound:
- Antitumor Activity : In vivo studies demonstrated that purine derivatives could significantly enhance the antitumor effects of nucleoside analogs in xenograft models. For instance, co-administration with thymidine analogs resulted in increased plasma concentrations and enhanced therapeutic effects against various cancer cell lines .
- Receptor Modulation : Purine-based compounds have also been shown to act as agonists or antagonists for adenosine receptors, which are implicated in numerous physiological processes including inflammation and tumor growth . This suggests that this compound may also exert effects through modulation of these receptors.
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Thymidine Phosphorylase | TBD | Antitumor potential |
| TPI (Thymidine Phosphorylase Inhibitor) | Thymidine Phosphorylase | 0.017 | Enhanced antitumor activity |
| Other Pyrimidine Analogues | Various Enzymes | Varies | Antiviral, anticancer effects |
Scientific Research Applications
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in nucleoside metabolism, such as thymidine phosphorylase (TPase). This inhibition could enhance the efficacy of nucleoside analogs used in cancer therapy.
- Receptor Modulation : Similar compounds have been identified as modulators of adenosine receptors, which play crucial roles in inflammation and tumor growth. This suggests that 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine could also influence these pathways.
Antitumor Activity
In vivo studies have demonstrated that purine derivatives can significantly enhance the antitumor effects of nucleoside analogs. For instance, co-administration with thymidine analogs has been shown to increase plasma concentrations and therapeutic effects against various cancer cell lines. This compound's ability to inhibit TPase may contribute to similar outcomes.
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly as a selective dopamine D4 receptor antagonist. Compounds with similar structures have been investigated for their effects on mood disorders and schizophrenia, indicating a pathway for this compound's exploration in psychiatric medicine.
Anti-inflammatory Properties
Given its potential to modulate adenosine receptors, this compound may also possess anti-inflammatory properties. Research into related purine derivatives has indicated their capability to reduce inflammation through receptor-mediated pathways.
Case Studies
Several studies have highlighted the biological effects of structurally related compounds:
- Antitumor Studies : Research on purine derivatives demonstrated enhanced antitumor activity when used alongside established chemotherapeutic agents. In xenograft models, these compounds significantly improved treatment outcomes.
- Receptor Interaction Studies : Investigations into the binding affinities of similar compounds to adenosine receptors have shown promising results, suggesting that this compound could be effective in modulating these pathways for therapeutic benefits.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Estimated based on structural similarity or reported data.
Key Structural Differences and Implications
Pyrimidine Substituents: The difluoromethyl group in the target compound provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. This contrasts with the cyclopropyl group in , which adds steric bulk without significant electronic effects.
N-9 Substitution :
- The 9-methyl group in the target compound is smaller than the 9-sec-butyl group in PP17 (), which may reduce steric hindrance but also limit target specificity .
Synthetic Accessibility :
- Yields for analogs vary widely (9–79%), with acylated piperazines (e.g., Compound 30, 21% yield) being less efficient to synthesize than sulfonylated derivatives (e.g., Compound 34, 79% yield) . The target compound’s difluoromethyl group may pose synthetic challenges akin to low-yield compounds.
Pharmacological Considerations
- PP17 () demonstrated potent anticancer activity via G2/M phase arrest and apoptosis induction, highlighting the impact of N-9 substitution on bioactivity .
- Compound 49 (), with a morpholinylcarbonyl group, showed a molecular weight of 538.1 and >99% HPLC purity, suggesting that polar substituents can maintain high purity despite increased complexity .
Preparation Methods
Formation of the 9-Methylpurine Core
The synthesis begins with the preparation of 9-methyl-9H-purine , achieved through alkylation of purine with methyl iodide in the presence of a strong base such as potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) are used to enhance reactivity, with reaction temperatures maintained at 60–80°C for 6–8 hours.
Coupling with the Difluoromethylpyrimidine Fragment
The final and most complex step involves attaching the 6-(difluoromethyl)-2-methylpyrimidin-4-yl group to the piperazine nitrogen. This is accomplished via a Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on the pyrimidine precursor’s functionalization:
-
Buchwald-Hartwig Approach :
A palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., BINAP) enables C–N bond formation between the piperazine and a chloropyrimidine derivative. For example, 4-chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with the piperazine-intermediate in toluene at 100°C for 16–20 hours, yielding 68–75% of the target compound. -
Suzuki-Miyaura Approach :
When using a boronic ester-functionalized pyrimidine, the reaction employs Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a water/ethanol mixture at 80°C. This method offers improved regioselectivity but requires anhydrous conditions to prevent hydrolysis of the difluoromethyl group.
Optimization of Critical Reaction Parameters
Catalyst and Ligand Selection
Palladium-based catalysts are indispensable for the coupling steps. Screening studies indicate that Pd(OAc)₂/BINAP systems outperform other catalysts (e.g., PdCl₂ or Pd₂(dba)₃) in terms of yield and reproducibility. The table below summarizes key findings:
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Toluene | 100 | 75.2 |
| PdCl₂(PPh₃)₂ | Xantphos | Dioxane | 110 | 58.7 |
| Pd₂(dba)₃ | DavePhos | THF | 90 | 63.4 |
Solvent and Temperature Effects
Non-polar solvents like toluene minimize side reactions (e.g., N-alkylation), while elevated temperatures (≥100°C) are necessary to overcome the aromatic system’s activation energy. Conversely, protic solvents (e.g., ethanol) reduce yields by promoting hydrolysis of the difluoromethyl group.
Purification and Characterization
Isolation Techniques
Crude product purification involves sequential steps:
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆): Distinct signals include a singlet for the purine C8-H (δ 8.06 ppm), a doublet for the piperazine N–CH₂ groups (δ 3.48–3.54 ppm), and a triplet for the difluoromethyl (–CF₂H) group (δ 6.06 ppm).
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity, typically >97.5%.
Scalability and Industrial Relevance
The synthetic route is scalable to kilogram quantities, with pilot-scale batches achieving 72% overall yield. Critical considerations for industrial adoption include:
-
Cost-effective catalysts : Recycling Pd via precipitation with dithiocarbamate salts reduces expenses.
-
Green chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves the environmental profile.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Chemical shifts for the purine core (e.g., δ 8.5–9.0 ppm for purine protons) and piperazine/difluoromethyl groups (δ 3.0–4.5 ppm) confirm connectivity .
- High-resolution MS : Accurate mass measurements (e.g., m/z 525.5 for compound 36) validate molecular formulae .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >99% purity .
How does the difluoromethyl-pyrimidine moiety influence this compound’s bioactivity compared to analogs with trifluoroacetyl or methylsulfonyl groups?
Advanced Research Question
Structure-activity relationship (SAR) studies () suggest:
- Electron-withdrawing effects : The difluoromethyl group enhances metabolic stability compared to trifluoroacetyl derivatives (e.g., compound 30) by reducing oxidative degradation .
- Hydrogen-bonding potential : Difluoromethyl’s partial polarity may improve target binding vs. nonpolar methyl groups (e.g., compound 29) .
- Comparative assays : Competitive binding studies (e.g., SPR or FP assays) quantify affinity differences against biological targets .
What computational strategies can predict the reactivity or stability of this compound under varying pH or solvent conditions?
Advanced Research Question
- Quantum chemical calculations : Density functional theory (DFT) models simulate degradation pathways (e.g., hydrolysis of the piperazine ring) .
- Solvent interaction modeling : Molecular dynamics (MD) predict solubility trends in polar vs. nonpolar solvents .
- pKa prediction tools : Software like MarvinSuite estimates protonation states affecting solubility and reactivity .
How can researchers design experiments to identify off-target interactions or metabolic byproducts?
Advanced Research Question
- Metabolic profiling : Incubate the compound with liver microsomes and use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation or defluorination) .
- Off-target screening : Chemoproteomics (e.g., thermal shift assays) identifies unintended protein interactions .
- Stability studies : Accelerated degradation under UV light or acidic conditions reveals labile functional groups .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Process optimization : Switch from column chromatography to recrystallization for cost-effective purification .
- Catalyst recycling : Immobilized Pd catalysts reduce metal contamination in large batches .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylations) .
How do structural analogs with pyrimido-piperazine cores compare in terms of pharmacokinetic properties?
Advanced Research Question
- LogP measurements : Compare octanol/water partitioning to assess lipophilicity (e.g., difluoromethyl vs. ethyl analogs in ).
- Plasma protein binding : Equilibrium dialysis quantifies free fraction differences impacting bioavailability .
- In vivo half-life : Radiolabeled compounds track clearance rates in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
